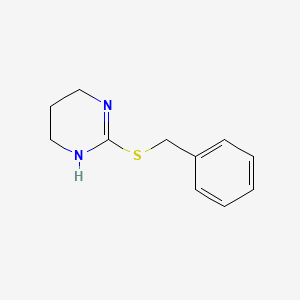

1-Benzothiophen-5-ylmethylamine

Vue d'ensemble

Description

Synthesis Analysis

1-Benzothiophen-5-ylmethylamine was first synthesized in 1969 by S. Ogawa and S. Miyake, who reported its preparation by the reaction of benzothiophene with formaldehyde and ammonium chloride. A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

The molecular formula of 1-Benzothiophen-5-ylmethylamine is C9H9NS, with an average mass of 163.240 Da and a monoisotopic mass of 163.045563 Da . The characterization of this compound can be done using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.Chemical Reactions Analysis

The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Physical And Chemical Properties Analysis

1-Benzothiophen-5-ylmethylamine is a white to pale yellow powder with a melting point of 80-81 °C. It is sparingly soluble in water, but soluble in ethanol, methanol, and chloroform.Applications De Recherche Scientifique

Electrochemically-Promoted Synthesis

This compound can be used in the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides . This process involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . The resulting benzothiophenes have diverse applications in medicinal chemistry and materials science .

Fluorescence Imaging

The compound has potential applications in fluorescence imaging. For instance, HeLa cells incubated with a derivative of this compound showed fluorescence when excited at 405 nm . This suggests potential use in biological imaging applications .

One-Step Synthesis of Benzo[b]thiophenes

1-Benzothiophen-5-ylmethylamine can be used in the one-step synthesis of benzo[b]thiophenes . This process involves the reaction of o-silylaryl triflates and alkynyl sulfides . The resulting 3-substituted benzothiophenes can be used in a wide range of research fields including pharmaceutical sciences and materials chemistry .

Synthesis of Multisubstituted Benzothiophenes

The compound can be used in the synthesis of multisubstituted benzothiophenes . These derivatives have served in a broad range of research fields including pharmaceutical sciences and materials chemistry .

Aryne Reaction with Alkynyl Sulfides

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is another application of this compound . This process allows for the formation of the benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors .

Synthesis Routes

The compound can be used in various synthesis routes. These routes provide detailed experiments and outcomes, which can be useful for researchers and chemists.

Safety and Hazards

Propriétés

IUPAC Name |

1-benzothiophen-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXRGPGYJFNJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383675 | |

| Record name | 1-Benzothiophen-5-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56540-52-4 | |

| Record name | 1-Benzothiophen-5-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)